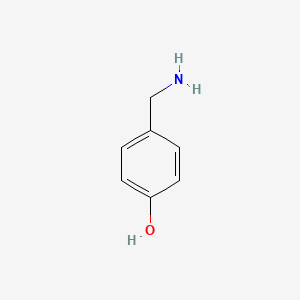

4-Hydroxybenzylamine

Vue d'ensemble

Description

4-Hydroxybenzylamine, also known as 4-(aminomethyl)phenol, is an aromatic amine with the molecular formula C7H9NO. It is structurally characterized by a benzene ring substituted with a hydroxyl group at the para position and an aminomethyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Hydroxybenzylamine can be synthesized through several methods. One common approach involves the reduction of 4-hydroxybenzaldehyde using ammonia in the presence of a catalyst such as Raney nickel. The reaction is typically carried out in ethanol at room temperature under hydrogen pressure . The steps are as follows:

- Saturate 500 ml of ethanol with ammonia at 10°C.

- Add 122.1 g (1 mole) of 4-hydroxybenzaldehyde, 20 g of Raney nickel, and 0.1 ml of concentrated sulfuric acid.

- Stir the mixture in an autoclave for 6 hours at room temperature under a hydrogen pressure of 100 atmospheres.

- Filter off the catalyst, boil the filtrate with active charcoal, filter again, and concentrate the solution.

- Recrystallize the residue from a mixture of ethanol and ether to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Analyse Des Réactions Chimiques

Macrocyclization with Formaldehyde

4-Hydroxybenzylamine reacts with formaldehyde to form azacyclophanes, a class of macrocycles stabilized by non-covalent interactions.

Reaction Mechanism:

-

Template-assisted cyclization : Computational studies reveal that 4-HOBA forms cyclic dimers in solution via O–H⋯N hydrogen bonds, further stabilized by π-stacking between aromatic rings .

-

Product formation : Cyclic dimers act as templates, directing the reaction with formaldehyde to yield a 12-atom azacyclophane (2 ) as the major product (Scheme 1) .

-

Competing pathways : Linear oligomers (e.g., 3 ) form in the absence of templating interactions .

Experimental Conditions:

| Parameter | Details |

|---|---|

| Solvents | Ethanol, DMF, acetonitrile, dioxane |

| Formaldehyde concentration | 37% aqueous solution |

| Reaction time | 24 hours at room temperature |

Key Findings:

-

Azacyclophane 2 exhibits low solubility and broad NMR signals due to restricted rotation .

-

UPLC-MS analysis confirmed 2 (major) and linear dimer 3 (minor), with 2 undergoing hydrolysis to 4 under acidic conditions .

Computational Insights into Dimerization

Non-covalent interactions critically influence 4-HOBA’s reactivity:

Thermodynamic Data (Gas Phase):

| Dimer Type | ΔH (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|

| O–H⋯N cyclic dimer | -5.2 | -3.8 |

| N–H⋯O cyclic dimer | -3.1 | -1.2 |

| Linear dimers | >0 (unfavorable) | >0 (unfavorable) |

-

Cyclic O–H⋯N dimers are energetically favored, with a equilibrium constant (K<sub>gp</sub><sup>int</sup>) of 1.81 × 10² .

-

Dispersion corrections (GD3BJ) enhance stabilization by 2–3 kcal/mol due to π-stacking .

Solvent Effects on Reactivity

Solvent choice impacts dimer stability and macrocyclization efficiency:

Solvent-Specific Free Energy (ΔG<sub>sol</sub><sup>dim</sup>):

| Solvent | ΔG<sub>sol</sub><sup>dim</sup> (kcal/mol) |

|---|---|

| Ethanol | -2.4 |

| Acetonitrile | -1.9 |

| DMF | -1.2 |

| Dioxane | -0.8 |

-

Ethanol and acetonitrile favor dimerization due to moderate polarity and low interference with hydrogen bonding .

-

High-boiling solvents (e.g., DMF) enable recycling of hydrobromic acid in related synthesis .

Nuclear Magnetic Resonance (NMR):

-

Azacyclophane 2 :

Mass Spectrometry (UPLC-MS):

| Peak (min) | m/z [M+H]⁺ | Assignment |

|---|---|---|

| 0.5 | 271.1443 | Hydrolyzed product 4 |

| 0.7 | 271.1440 | Linear dimer 3 |

Hydrolysis Under Acidic Conditions

Azacyclophane 2 undergoes hydrolysis in formic acid (0.1%):

Applications De Recherche Scientifique

Key Properties:

- Molecular Formula : CHNO

- Molecular Weight : 135.15 g/mol

- Solubility : Soluble in organic solvents like ethanol and DMF.

Synthesis of Azacyclophanes

One notable application of 4-hydroxybenzylamine is in the synthesis of azacyclophanes via hydrogen bond-assisted macrocyclic synthesis. This process involves the formation of cyclic dimers that facilitate the construction of larger cyclic structures when reacted with formaldehyde. Computational studies have confirmed that these dimers are stabilized by π-stacking interactions and O–H⋯N hydrogen bonds, leading to the production of complex azacyclophanes.

Reaction Overview:

- Reactants : this compound and formaldehyde.

- Conditions : Typically carried out in solvents like ethanol or DMF.

- Products : Azacyclophanes and linear oligomers.

Medicinal Chemistry Applications

This compound has been investigated for its potential therapeutic applications due to its structural similarity to neurotransmitters. It has been shown to exhibit properties that may influence neurotransmitter systems, making it a candidate for further research in neuropharmacology.

Case Study: Neurotoxicology

A study explored the effects of polychlorinated biphenyls on neurotransmitter levels in the rat brain, revealing that compounds like this compound could modulate neurotransmitter dynamics, potentially offering insights into treatment strategies for neurotoxic exposure .

Drug Development

The compound's role as a building block in drug synthesis has been highlighted in various patents and research articles. Its ability to modify biological activity through structural variations makes it a valuable intermediate in pharmaceutical development.

Notable Applications:

- Controlled Drug Release Systems : Research has indicated potential uses of this compound in designing drug delivery systems that utilize its chemical properties for enhanced therapeutic efficacy .

- CYP3A4 Inhibition : Preliminary studies suggest that this compound may act as a substrate for certain cytochrome P450 enzymes, indicating its relevance in drug metabolism studies .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 4-hydroxybenzylamine involves its interaction with various molecular targets. It can form hydrogen bonds and π-stacking interactions, leading to the formation of cyclic dimers. These interactions influence its reactivity and potential biological effects . In biological systems, it may act on neurotransmitter receptors and pathways, contributing to its potential neuroprotective effects .

Comparaison Avec Des Composés Similaires

4-Hydroxyphenylethylamine: Similar structure but with an ethyl group instead of an aminomethyl group.

2-Hydroxybenzylamine: An isomer with the hydroxyl group at the ortho position.

4-Methoxybenzylamine: Contains a methoxy group instead of a hydroxyl group

Uniqueness: 4-Hydroxybenzylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable cyclic dimers through hydrogen bonding and π-stacking interactions sets it apart from other similar compounds .

Activité Biologique

4-Hydroxybenzylamine (4-HBA) is an aromatic amine with notable biological properties. It is recognized as an endogenous metabolite and has been the subject of various studies focusing on its pharmacological potential, mechanisms of action, and therapeutic applications. This article explores the biological activity of 4-HBA, supported by data tables and research findings.

- Molecular Formula: CHNO

- Molecular Weight: 123.152 g/mol

- Melting Point: 116-118 °C

- Boiling Point: 262.4 °C

- LogP (octanol-water partition coefficient): 0.35

- Density: 1.1 g/cm³

4-HBA exhibits a range of biological activities, including:

- Anti-inflammatory Effects: Research indicates that 4-HBA can modulate inflammatory responses by influencing cytokine levels and reducing oxidative stress. It has been shown to increase anti-inflammatory cytokines such as IL-4 and IL-10 while decreasing pro-inflammatory cytokines like TNF-α and IL-1β .

- Antinociceptive Properties: In animal models, 4-HBA has demonstrated significant antinociceptive effects, reducing pain responses in various pain models, including formalin and carrageenan-induced hyperalgesia .

Biological Activity Summary Table

Case Studies and Research Findings

-

Anti-inflammatory Mechanisms:

A study evaluated the effects of 4-HBA on inflammatory cytokines in a mouse model. The results showed that treatment with 4-HBA significantly reduced edema and leukocyte migration induced by inflammatory agents . The reduction in myeloperoxidase activity indicated decreased reactive oxygen species production, suggesting a protective effect against oxidative stress. -

Analytical Techniques:

The biological activity of 4-HBA has been assessed using computational methods to study its interactions with other molecules. For instance, computational calculations demonstrated that 4-HBA can form stable dimers in solution, which may influence its reactivity and biological interactions . -

Pharmacological Applications:

Research indicates potential applications of 4-HBA in treating metabolic diseases due to its role as an endogenous metabolite. Its ability to modulate various signaling pathways, including JAK/STAT and MAPK/ERK pathways, highlights its versatility as a therapeutic agent .

Propriétés

IUPAC Name |

4-(aminomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJDUEKERVZLLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219872 | |

| Record name | 4-Hydroxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxybenzylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

696-60-6 | |

| Record name | 4-Hydroxybenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 696-60-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-aminomethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J7F85B7BI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxybenzylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

114 - 115 °C | |

| Record name | 4-Hydroxybenzylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.